benzyl N-(1H-pyrazol-3-ylmethyl)carbamate
Overview
Description
Benzyl N-(1H-pyrazol-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H13N3O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is in turn attached to a 1H-pyrazol-3-ylmethyl group .Scientific Research Applications
Vibrational and Electronic Properties
A combined experimental and theoretical study on the vibrational and electronic properties of Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC) was conducted. The study employed FT-IR, FT-Raman spectra, and UV absorption spectroscopy alongside density functional theory (DFT) calculations to investigate the molecular geometries, vibrational spectra, electronic, and nonlinear optical properties, as well as the thermodynamic properties of the molecule (Rao, Prasad, Sri, & Veeraiah, 2016).
Cyclometalation Reactions
Research on cyclometalation reactions of poly(pyrazolylmethyl)benzenes, which include 1,3-bis(pyrazol-1-ylmethyl)benzene subunits, demonstrated their ability to readily undergo cyclometalation. This process led to the formation of complex structures, indicating potential applications in the development of novel organometallic compounds with unique properties (Hartshorn & Steel, 1998).
Fluorescent Chemosensor
A study focused on the synthesis and photophysical investigation of a pyrazoline-benzothiazole derivative for use as a fluorescent chemosensor. This chemosensor demonstrated the capability for sensitive detection of Cu2+, Fe3+, and Fe2+ metal ions, suggesting its utility in environmental monitoring and chemical analysis (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).
Medicinal Chemistry Applications
The synthesis and characterization of new benzo[b]thiophene derivatives, including studies on their biological activities, highlighted the potential pharmacological properties of compounds containing the pyrazole moiety. These studies revealed that some of the synthesized compounds exhibit significant antibacterial, antifungal, and anti-inflammatory activities, marking their importance in the development of new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).
Nanoparticles for Agricultural Applications
Another application involves the use of carbendazim (a compound related to benzyl N-(1H-pyrazol-3-ylmethyl)carbamate) in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural settings. This approach aims to improve the efficiency of fungal disease prevention and control while reducing environmental and human toxicity (Campos et al., 2015).
Properties
IUPAC Name |
benzyl N-(1H-pyrazol-5-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(13-8-11-6-7-14-15-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGXBDNWBPDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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